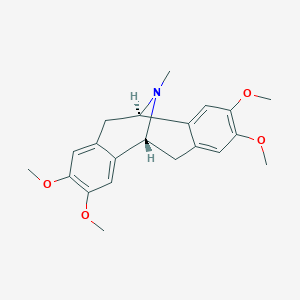
(+)-Argemonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-argemonine is the (+)-(R,R)-enantiomer of argemonine. It is an enantiomer of a (-)-argemonine.
科学研究应用
Pharmaceutical Applications
Chemotherapeutic Potential
Research indicates that (+)-Argemonine exhibits cytotoxic properties, making it a candidate for development as a chemotherapeutic agent. In vitro studies have demonstrated its anti-proliferative effects on several cancer cell lines, including HeLa and RAW 264.7. For instance, one study reported IC50 values of 2.8 µg/mL against M12.C3F6 and 2.5 µg/mL against RAW 264.7 cell lines, indicating significant potency compared to standard treatments .
Mechanisms of Action
The compound's mechanism involves interaction with cellular pathways that regulate proliferation and apoptosis in cancer cells. It has been shown to inhibit enzymes such as acetylcholinesterase and prolyl oligopeptidase, which are implicated in neurodegenerative diseases like Alzheimer's . This dual action highlights its potential as a multi-target therapeutic agent.
Traditional Medicine
Historical Use
In traditional medicine, extracts from Argemone species have been employed to treat various ailments, including skin infections, jaundice, and respiratory issues. The ethnopharmacological studies reveal that formulations containing Argemonine have been used effectively for conditions such as psoriasis, with clinical trials showing positive outcomes without significant side effects .
Preparation Methods
Traditional applications typically involve preparing herbal extracts through methods such as decoction or infusion of plant materials. These preparations are believed to harness the bioactive properties of Argemonine and other alkaloids present in the plant.
Cancer Research
In Vitro Studies
Extensive research has focused on the anti-cancer properties of Argemonine. A notable study evaluated the compound's effects on various cancer cell lines using the MTT assay to measure cell viability. The results indicated that Argemonine selectively inhibited cancer cells while showing minimal toxicity to normal cells (L-929) at comparable concentrations .
Potential for Drug Development
The promising anti-proliferative activity positions Argemonine as a candidate for further drug development aimed at treating specific types of cancer. The ability to isolate and purify this compound enhances its prospects for clinical application.
Agricultural Applications
Bioherbicidal Properties
Research has identified Argemonine's potential use in agriculture as a bioherbicide due to its phytotoxic effects on certain weed species . The selective toxicity can be harnessed to manage weed populations without harming crops.
Sustainable Practices
The cultivation of Argemone species requires minimal resources, thriving in poor soil conditions with low water needs. This characteristic makes it an attractive option for sustainable agricultural practices aimed at reducing chemical herbicide usage.
Biofuel Production
Renewable Energy Source
The Argemone genus has been explored as a source for biofuel production due to its high oil content and adaptability to arid environments. The seeds can be processed to extract oils suitable for biodiesel production, contributing to renewable energy initiatives.
Summary Table of Applications
| Application Field | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Chemotherapeutic agent with cytotoxic properties | IC50 values: 2.8 µg/mL (M12.C3F6), 2.5 µg/mL (RAW) |
| Traditional Medicine | Used in herbal remedies for skin infections and respiratory conditions | Effective in treating psoriasis with no side effects |
| Cancer Research | Anti-proliferative activity against cancer cell lines | Selective toxicity towards cancer cells |
| Agriculture | Potential bioherbicide with phytotoxic effects | Sustainable crop management |
| Biofuel Production | Source of oil for biodiesel production | High adaptability to poor soil conditions |
属性
CAS 编号 |
16584-62-6 |
|---|---|
分子式 |
C21H25NO4 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
(1R,9R)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m1/s1 |
InChI 键 |
QEOWCPFWLCIQSL-IAGOWNOFSA-N |
SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
手性 SMILES |
CN1[C@@H]2CC3=CC(=C(C=C3[C@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |
规范 SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















